[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine
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Overview
Description
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(1,3,4-oxadiazol-2-yl)methyl]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzodioxin ring, an oxadiazole ring, and an amine group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(1,3,4-oxadiazol-2-yl)methyl]amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(1,3,4-oxadiazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted derivatives, oxides, and reduced amine forms, which can be further utilized in different applications.
Scientific Research Applications
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(1,3,4-oxadiazol-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential, particularly in treating diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action for (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(1,3,4-oxadiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in Alzheimer’s patients .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Shares the benzodioxin ring and has similar biological activities.
2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: Similar structure but lacks the oxadiazole ring, leading to different reactivity and applications.
Uniqueness
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(1,3,4-oxadiazol-2-yl)methyl]amine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C13H15N3O3 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C13H15N3O3/c1-16(8-13-15-14-9-19-13)7-10-2-3-11-12(6-10)18-5-4-17-11/h2-3,6,9H,4-5,7-8H2,1H3 |
InChI Key |
MQPHZFPDACYNEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)CC3=NN=CO3 |
Origin of Product |
United States |
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